1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a dihydrofuran ring substituted with dipropylamino and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrofuran ring, followed by the introduction of the dipropylamino and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone
- 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)propanone
Uniqueness
1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
88557-00-0 |
---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
1-[2-(dipropylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C14H25NO2/c1-6-8-15(9-7-2)14-10(3)13(11(4)16)12(5)17-14/h10,14H,6-9H2,1-5H3 |
InChI Key |
IQXRKWLATNPESL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1C(C(=C(O1)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.